N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes methoxyphenyl, nitrophenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of thiosemicarbazide to form the thiazole ring. This is followed by nitration and amide formation reactions to introduce the nitro and benzamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine
Uniqueness
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups, along with the thiazole ring, make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H16N4O6S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H16N4O6S/c1-33-19-12-6-14(7-13-19)20-21(15-2-8-17(9-3-15)26(29)30)34-23(24-20)25-22(28)16-4-10-18(11-5-16)27(31)32/h2-13H,1H3,(H,24,25,28) |
InChI Key |
OZLBBLLKSTVMOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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